molecular formula C11H10N2O3S B1586012 Phenylthiohydantoin-aspartic Acid CAS No. 5624-13-5

Phenylthiohydantoin-aspartic Acid

Cat. No.: B1586012
CAS No.: 5624-13-5
M. Wt: 250.28 g/mol
InChI Key: NFUCNAREVSTFNC-UHFFFAOYSA-N
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Description

Phenylthiohydantoin-aspartic Acid is an organic compound containing a thiohydantoin ring fused with an acetic acid moiety. It is derived from the amino acid aspartic acid through a chemical modification process. This compound is known for its significance in scientific research, particularly in protein sequencing techniques.

Scientific Research Applications

Phenylthiohydantoin-aspartic Acid has significant applications in various fields:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in protein sequencing techniques.

    Biology: The compound plays a role in studying protein structures and functions.

    Medicine: Research on this compound contributes to understanding protein-related diseases and developing therapeutic strategies.

    Industry: It is utilized in the production of pharmaceuticals and biochemical research tools.

Mechanism of Action

Target of Action

Pth-aspartic acid, also known as Aspartic phenylthiohydantoin or 3-Phenyl-2-thiohydantoin-5-acetic acid, primarily targets the parathyroid hormone (PTH) receptors . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Pth-aspartic acid interacts with its targets, the PTH receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to the resorption of bone, conservation of urinary calcium, and activation of vitamin D, which in turn increases intestinal calcium absorption . The increase in blood calcium levels subsequently leads to a decrease in PTH secretion .

Biochemical Pathways

The action of Pth-aspartic acid affects several biochemical pathways. The most significant of these is the PTH-calcium homeostatic loop, which maintains a constant level of blood calcium in the face of varying dietary and skeletal demands . This pathway involves the resorption of bone, conservation of urinary calcium, and activation of vitamin D to increase intestinal calcium absorption .

Pharmacokinetics

The pharmacokinetics of Pth-aspartic acid involve its absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) is commonly used for the quantitative analysis of phenylthiohydantoin (PTH) amino acids formed during the Edman degradation of proteins and peptides . This suggests that similar methods might be used to study the pharmacokinetics of Pth-aspartic acid.

Result of Action

The result of Pth-aspartic acid’s action at the molecular and cellular level is an increase in blood calcium levels. This is achieved through the resorption of bone, conservation of urinary calcium, and activation of vitamin D to increase intestinal calcium absorption . The increase in blood calcium levels subsequently leads to a decrease in PTH secretion .

Biochemical Analysis

Biochemical Properties

Pth-aspartic acid plays a significant role in biochemical reactions, particularly in the identification and analysis of amino acids during protein sequencing. It interacts with various enzymes and proteins, including those involved in the Edman degradation process. This compound is used to form phenylthiohydantoin derivatives of amino acids, which can then be identified and analyzed using high-performance liquid chromatography (HPLC) . The interactions between Pth-aspartic acid and these biomolecules are crucial for the accurate sequencing of proteins and peptides.

Cellular Effects

Pth-aspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific proteins and enzymes involved in these processes. For example, the compound can modulate the activity of enzymes that play a role in cell signaling, leading to changes in gene expression and metabolic pathways

Molecular Mechanism

The molecular mechanism of Pth-aspartic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function. This can lead to the inhibition or activation of enzymatic reactions, depending on the nature of the interaction . Additionally, Pth-aspartic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pth-aspartic acid can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various conditions, including temperature, pH, and the presence of other chemicals. Over time, Pth-aspartic acid may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cells, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Pth-aspartic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Pth-aspartic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in research applications.

Metabolic Pathways

Pth-aspartic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, Pth-aspartic acid may influence the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, Pth-aspartic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The transport and distribution of Pth-aspartic acid are crucial for its biochemical effects, as they influence the compound’s availability and activity within cells.

Subcellular Localization

The subcellular localization of Pth-aspartic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in various cellular environments

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylthiohydantoin-aspartic Acid can be synthesized from L-aspartic acid. The process involves the preparation and purification of the compound from DL-aspartic acid. The key steps in the synthesis include:

    Derivatization: The N-terminal amino acid of a protein reacts with phenylisothiocyanate (PITC) to form a phenylthiocarbamoyl (PTC) amino acid derivative.

    Cleavage and Cyclization: The PTC-amino acid derivative undergoes acid treatment (HCl) to cleave the peptide bond and cyclize, forming the corresponding phenylthiohydantoin (PTH) amino acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from L-aspartic acid provides a foundational approach that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phenylthiohydantoin-aspartic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thiohydantoin ring or the acetic acid moiety.

    Substitution: The phenyl group or other functional groups can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Phenylthiohydantoin-alanine
  • Phenylthiohydantoin-glycine
  • Phenylthiohydantoin-serine

Uniqueness

Phenylthiohydantoin-aspartic Acid is unique due to its specific derivatization from aspartic acid and its role in protein sequencing. Unlike other phenylthiohydantoin derivatives, it provides insights into the structure and function of aspartic acid residues in proteins.

Properties

IUPAC Name

2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCNAREVSTFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971672
Record name (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5624-13-5
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5624-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic phenylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-thioxoimidazolidine-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.596
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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